molecular formula C14H10F3NO3S B7788932 Methyl 2-(4-(trifluoromethyl)benzamido)thiophene-3-carboxylate

Methyl 2-(4-(trifluoromethyl)benzamido)thiophene-3-carboxylate

Cat. No.: B7788932
M. Wt: 329.30 g/mol
InChI Key: UJVQJOKKLMNAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-(trifluoromethyl)benzamido)thiophene-3-carboxylate is a research compound with the molecular formula C14H10F3NO3S and a molecular weight of 329.30 g/mol . This compound is primarily used in scientific research and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(trifluoromethyl)benzamido)thiophene-3-carboxylate typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with methyl 2-aminothiophene-3-carboxylate under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(trifluoromethyl)benzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(4-(trifluoromethyl)benzamido)thiophene-3-carboxylate is used in various scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for Methyl 2-(4-(trifluoromethyl)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes . The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorobenzamido)thiophene-3-carboxylate
  • Methyl 2-(4-methylbenzamido)thiophene-3-carboxylate
  • Methyl 2-(4-nitrobenzamido)thiophene-3-carboxylate

Uniqueness

Methyl 2-(4-(trifluoromethyl)benzamido)thiophene-3-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and lipophilicity compared to similar compounds. This makes it particularly valuable in research applications where these properties are advantageous.

Properties

IUPAC Name

methyl 2-[[4-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3S/c1-21-13(20)10-6-7-22-12(10)18-11(19)8-2-4-9(5-3-8)14(15,16)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVQJOKKLMNAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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